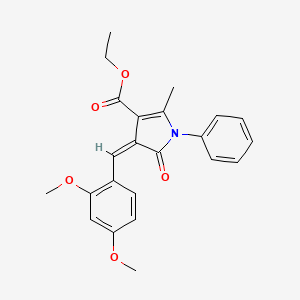
ethyl (4Z)-4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
描述
Ethyl (4Z)-4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4Z)-4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate aldehydes and ketones with pyrrole derivatives under controlled conditions. Common reagents include:
- Aldehydes: 2,4-dimethoxybenzaldehyde
- Ketones: Acetophenone derivatives
- Catalysts: Acid or base catalysts to facilitate the condensation reaction
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:
- Use of continuous flow reactors for better control over reaction conditions
- Optimization of catalyst concentrations and reaction times to maximize yield
化学反应分析
Types of Reactions
Ethyl (4Z)-4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like KMnO₄ or CrO₃.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like NaBH₄ or LiAlH₄.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or pyrrole moiety.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium
Reduction: NaBH₄ in methanol or ethanol
Substitution: Halogenation using Br₂ or Cl₂ in the presence of a catalyst
Major Products
- Oxidation products: Carboxylic acids, ketones
- Reduction products: Alcohols
- Substitution products: Halogenated derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl (4Z)-4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate involves interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interaction with cellular receptors to modulate signal transduction pathways.
DNA intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
相似化合物的比较
Similar Compounds
- Ethyl (4Z)-4-(benzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl (4Z)-4-(4-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl (4Z)-4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to the presence of two methoxy groups on the benzylidene moiety, which may enhance its biological activity and chemical reactivity compared to similar compounds.
属性
IUPAC Name |
ethyl (4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-methyl-5-oxo-1-phenylpyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-5-29-23(26)21-15(2)24(17-9-7-6-8-10-17)22(25)19(21)13-16-11-12-18(27-3)14-20(16)28-4/h6-14H,5H2,1-4H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAYBPQZKFZOKL-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(butan-2-yl)phenyl]-5-{[(2-chloro-4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4786786.png)
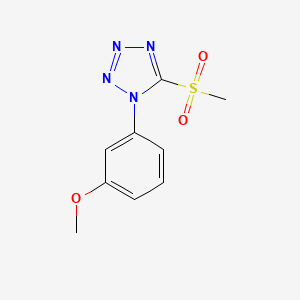

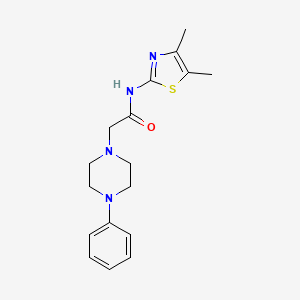
![2,5,7-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4786812.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride](/img/structure/B4786814.png)
![3-[1-(4-bromo-1-naphthyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methoxyethyl)acrylamide](/img/structure/B4786816.png)
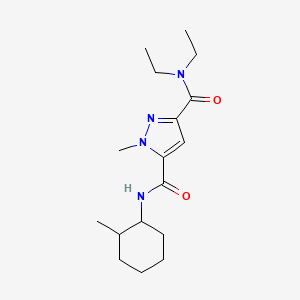

![7-(4-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4786841.png)
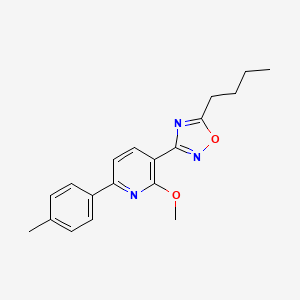
![3-(5-chloro-2-hydroxyphenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4786873.png)
![2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B4786889.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B4786890.png)
